1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxyethyl group, a methyl-substituted phenyl ring, and a pyrrolidinone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. This can be achieved through the reaction of 4-methylphenyl isocyanate with 2-pyrrolidinone under controlled conditions.
Urea Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product. This step usually requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the intermediate and final reactions are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group in the pyrrolidinone moiety.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered carbonyl groups.
Substitution: Substituted products with new alkyl or aryl groups.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(4-methylphenyl)urea: Lacks the pyrrolidinone moiety, resulting in different chemical properties and biological activities.
1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Similar structure but with variations in the substitution pattern on the phenyl ring.
Uniqueness
1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-5-6-12(17-15(20)16-7-9-21-2)10-13(11)18-8-3-4-14(18)19/h5-6,10H,3-4,7-9H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDNTHPZXAGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCOC)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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